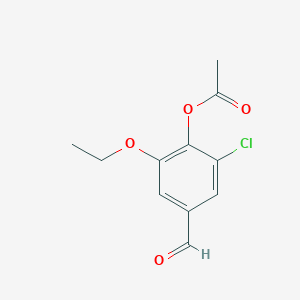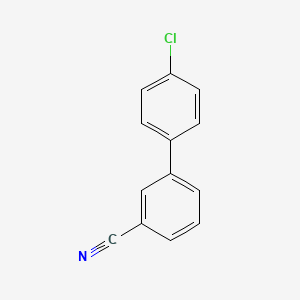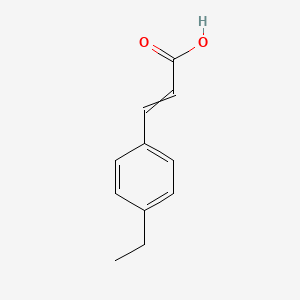
Methyl diphenylcarbamodithioate
Descripción general
Descripción
Methyl diphenylcarbamodithioate (MDPC) is a chemical compound that belongs to the class of carbamate pesticides. It is widely used in the agricultural industry to control pests and insects that damage crops. MDPC is a colorless, crystalline solid that is soluble in organic solvents but insoluble in water. In
Aplicaciones Científicas De Investigación
Catalytic Applications
Methyl diphenylcarbamodithioate demonstrates potential as a catalyst in various chemical reactions. For instance, Diphenylprolinol methyl ether, a compound related to Methyl diphenylcarbamodithioate, shows high enantioselectivity as a catalyst in Michael addition reactions involving simple aldehydes and nonactivated enones. This process is noted for its impressive enantioselectivities (95-99% ee) and reduced catalyst loadings (Chi & Gellman, 2005).
Fluorescent Material Development
In the development of smart fluorescent materials, carbazole-based diphenyl maleimides, which share structural similarities with Methyl diphenylcarbamodithioate, have been synthesized and utilized. These materials showcase intense emission in solid states and responsiveness to external stimuli like heat, pressure, and vapor. Applications include rewritable data recording and sensing for low hydrostatic pressure, explosive detection, and pH changes (Mei et al., 2016).
Synthesis of Organic Compounds
Methyl diphenylcarbamodithioate-related compounds play a role in the synthesis of various organic molecules. For example, methyl phenyl carbonate and diphenyl carbonate, closely related compounds, have been studied as electrolyte additives in LiNi 0.8 Mn 0.1 Co 0.1 O2/graphite pouch cells, showing improvements in coulombic efficiency, capacity retention, and other performance metrics (Qiu et al., 2016).
Biological Applications
In the field of biology, fluorine-containing N,N′-diphenylcarbamimidothioates, which are structurally related to Methyl diphenylcarbamodithioate, have been synthesized and found to have significant antifungal activities against specific fungi. This highlights the potential biological and pharmaceutical applications of Methyl diphenylcarbamodithioate and its derivatives (Li et al., 2001).
Propiedades
IUPAC Name |
methyl N,N-diphenylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS2/c1-17-14(16)15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKTBSTHXXSPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)N(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368228 | |
| Record name | Methyl diphenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diphenylcarbamodithioate | |
CAS RN |
71195-52-3 | |
| Record name | Methyl diphenylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



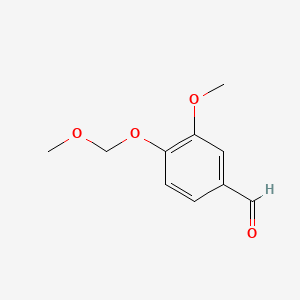
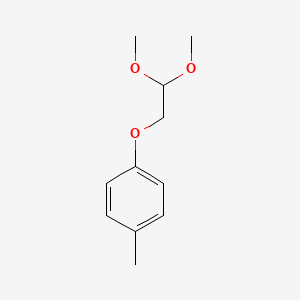
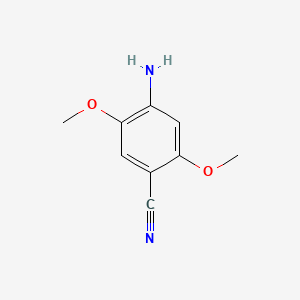

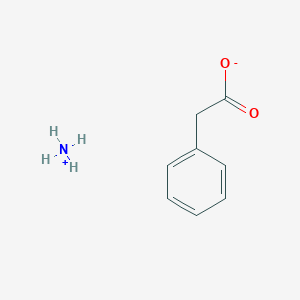
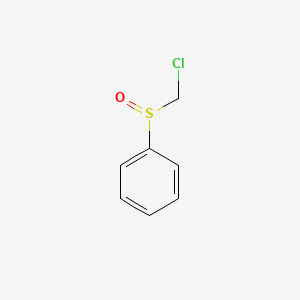
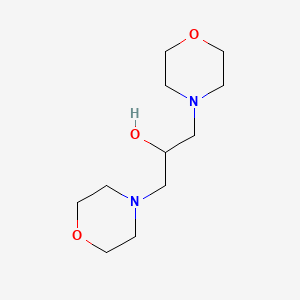
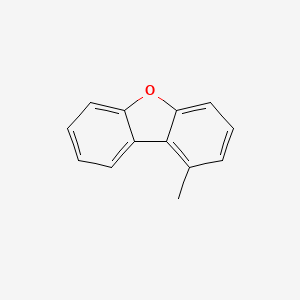
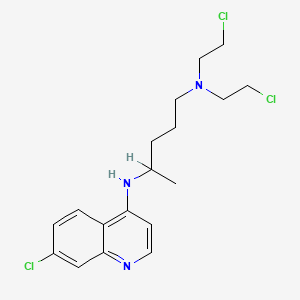
![3,6-Dichloro-2-(5-chloro-2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1607425.png)
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)
